molecular formula C8H11NO3 B6301648 (1R,6R)-6-Carbamoylcyclohex-3-enecarboxylic acid CAS No. 1448850-60-9

(1R,6R)-6-Carbamoylcyclohex-3-enecarboxylic acid

Cat. No. B6301648
CAS RN: 1448850-60-9
M. Wt: 169.18 g/mol
InChI Key: AZDKWAUSBOZMHG-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6R)-6-Carbamoylcyclohex-3-enecarboxylic acid, also known as (1R,6R)-6-carbamoyl-3-cyclohexene-1-carboxylic acid, is a cyclic carboxylic acid. It is a building block for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of polyamides, polyurethanes, and polyesters. In addition, it has been used as an intermediate in the synthesis of various molecules, such as peptides, nucleosides, and steroids.

Mechanism of Action

(1R,6R)-6-carbamoylcyclohex-3-enecarboxylic acid is a carboxylic acid that can react with a variety of compounds, including amines, alcohols, and other carboxylic acids. In the presence of a catalyst, such as aluminum chloride, the carboxylic acid reacts with the amines to form amides, with the alcohols to form esters, and with other carboxylic acids to form anhydrides.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes. In addition, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

(1R,6R)-6-carbamoylcyclohex-3-enecarboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. In addition, it is relatively stable and can be stored for long periods of time. However, it is also susceptible to hydrolysis and oxidation, and therefore must be handled with care.

Future Directions

The potential applications of (1R,6R)-6-carbamoylcyclohex-3-enecarboxylic acid are numerous. It could be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of cyclic carboxylic acids. In addition, it could be used in the synthesis of polyamides, polyurethanes, and polyesters. Furthermore, it could be used in the synthesis of various molecules, such as nucleosides, steroids, and antimicrobial agents. Finally, it could be used to further explore the biochemical and physiological effects of this compound, such as its inhibition of the enzyme 5-lipoxygenase, its inhibition of bacterial and fungal growth, and its anti-inflammatory and antioxidant properties.

Synthesis Methods

The most common method for the synthesis of (1R,6R)-6-carbamoylcyclohex-3-enecarboxylic acid is by reaction of cyclohexanone with bromoacetic acid in the presence of a catalytic amount of aluminum chloride. The reaction is carried out at temperatures between 0 and 20 °C. The reaction is complete in 2-3 hours and yields a product with a purity of 98-99%.

Scientific Research Applications

(1R,6R)-6-carbamoylcyclohex-3-enecarboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of cyclic carboxylic acids. In addition, it has been used in the synthesis of polyamides, polyurethanes, and polyesters. Furthermore, it has been used in the synthesis of various molecules, such as nucleosides, steroids, and antimicrobial agents.

properties

IUPAC Name

(1R,6R)-6-carbamoylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDKWAUSBOZMHG-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183455
Record name 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-, (1R,6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1448850-60-9
Record name 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-, (1R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448850-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-, (1R,6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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